Potent and Selective Inhibition of HIV Replication in MT-4 Cells
Ingenol triacetate (ITA) demonstrates potent inhibition of HIV replication in MT-4 cells, with EC₅₀ values ranging from 0.051 to 0.65 μM across multiple HIV strains. This antiviral potency is achieved at concentrations approximately 1,000-fold lower than its cytotoxic threshold (CC₅₀), establishing a selectivity index (SI) of approximately 10³ [1]. In comparison, the parent compound ingenol exhibits a much weaker PKC binding affinity (Ki = 30 μM) and requires effective concentrations between 30 μM and 1 mM for biological responses, rendering it essentially inactive as a practical antiviral agent [2]. The selectivity index of ITA also compares favorably to other ingenol derivatives; for instance, the more potent derivative RD4-2138 achieves an EC₅₀ of 0.07-0.5 nM with a selectivity index of approximately 10⁵, but its increased potency is accompanied by a different safety and formulation profile [3].
| Evidence Dimension | Antiviral Potency and Selectivity |
|---|---|
| Target Compound Data | EC₅₀: 0.051-0.65 μM; CC₅₀: ~500-650 μM; Selectivity Index: ~1,000 |
| Comparator Or Baseline | Ingenol (parent): Ki = 30 μM for PKC binding; EC₅₀ = 30 μM - 1 mM for biological responses; RD4-2138 (derivative): EC₅₀ = 0.07-0.5 nM; SI ≈ 10⁵ |
| Quantified Difference | ITA is approximately 460- to 1,000-fold more potent than ingenol in antiviral assays, with a well-defined therapeutic window. |
| Conditions | HIV-1 (HTLV-IIIB) and other strains in MT-4 cells; in vitro replication assay. |
Why This Matters
This potency and selectivity profile positions ingenol triacetate as a preferred tool compound for HIV adsorption inhibition studies where a defined therapeutic window is required.
- [1] Fujiwara, M., et al. (1996). Mechanism of selective inhibition of human immunodeficiency virus by ingenol triacetate. Antimicrobial Agents and Chemotherapy, 40(1), 271-273. View Source
- [2] Hasler, C. M., Acs, G., & Blumberg, P. M. (1992). Specific binding to protein kinase C by ingenol and its induction of biological responses. Cancer Research, 52(1), 202-208. View Source
- [3] Fujiwara, M., et al. (1996). Ingenol derivatives are highly potent and selective inhibitors of HIV replication in vitro. Antiviral Chemistry & Chemotherapy, 7(5), 230-236. View Source
